molecular formula C9H10ClN3O2 B14103280 N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine

Cat. No.: B14103280
M. Wt: 227.65 g/mol
InChI Key: JVXRWEKGPXHFAP-SDQBBNPISA-N
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Description

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine is an organic compound with a complex structure that includes a chloro and nitro-substituted phenyl ring

Preparation Methods

The synthesis of N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methanamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro-substituted products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common reagents used in these reactions include hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine can be compared with other similar compounds such as:

    N-(2-Chloro-5-nitrophenyl)benzenemethanamine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    2-Chloro-5-nitrophenyl isocyanate: Another related compound with distinct reactivity and applications.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

N-[(Z)-1-(2-chloro-5-nitrophenyl)ethylideneamino]methanamine

InChI

InChI=1S/C9H10ClN3O2/c1-6(12-11-2)8-5-7(13(14)15)3-4-9(8)10/h3-5,11H,1-2H3/b12-6-

InChI Key

JVXRWEKGPXHFAP-SDQBBNPISA-N

Isomeric SMILES

C/C(=N/NC)/C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CC(=NNC)C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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